molecular formula C6H9FN2 B2837187 5-fluoro-1-(propan-2-yl)-1H-pyrazole CAS No. 1803589-80-1

5-fluoro-1-(propan-2-yl)-1H-pyrazole

Cat. No.: B2837187
CAS No.: 1803589-80-1
M. Wt: 128.15
InChI Key: ASTAQTZSWTYSLF-UHFFFAOYSA-N
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Description

5-fluoro-1-(propan-2-yl)-1H-pyrazole: is a fluorinated pyrazole derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1-(propan-2-yl)-1H-pyrazole typically involves the fluorination of a pyrazole precursor. One common method is the reaction of 1-(propan-2-yl)-1H-pyrazole with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-1-(propan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5-fluoro-1-(propan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as a bioactive molecule. Fluorinated pyrazoles have shown promise in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, making them attractive candidates for drug development.

    Industry: Utilized in the development of agrochemicals and materials science. The stability and reactivity of fluorinated pyrazoles make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-fluoro-1-(propan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

    5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-amine: A similar compound with an amine group at the 4-position.

    5-fluoro-1-(propan-2-yl)-1H-pyrazol-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position.

    5-fluoro-1-(propan-2-yl)-1H-pyrazol-4-yl methanol: A compound with a hydroxymethyl group at the 4-position.

Uniqueness: 5-fluoro-1-(propan-2-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the isopropyl group at the 1-position enhances its stability and reactivity compared to other pyrazole derivatives. This unique combination of substituents makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-fluoro-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FN2/c1-5(2)9-6(7)3-4-8-9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTAQTZSWTYSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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